2-(2-fluorophenoxy)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]propanamide
Description
This compound features a dihydropyridazinone core substituted with a phenyl group at position 3 and a ketone at position 4. A propanamide chain is attached via an ethyl linker to the pyridazinone nitrogen, while the phenoxy group at the propanamide’s α-carbon is fluorinated at the ortho position.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-15(28-19-10-6-5-9-17(19)22)21(27)23-13-14-25-20(26)12-11-18(24-25)16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMLDLYHSJRTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]propanamide is a synthetic compound that belongs to the class of pyridazinones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H18F2N4O3 |
| Molecular Weight | 364.35 g/mol |
| CAS Number | 125971-96-2 |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that compounds containing the pyridazinone moiety exhibit significant antitumor activity. For instance, derivatives of pyridazinones have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Studies have demonstrated that certain pyridazinone derivatives can effectively target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that the compound can reduce the expression of interleukins and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory pathways .
Antimicrobial Activity
Pyridazinones have also been investigated for their antimicrobial properties. Research has revealed that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
The biological activity of this compound is thought to involve multiple mechanisms:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Cytokine Modulation : By modulating the expression of cytokines, the compound can influence inflammatory responses.
- DNA Interaction : Some studies suggest that pyridazinones can interact with DNA, leading to disruption of replication and transcription processes in rapidly dividing cells.
Case Studies
Several case studies highlight the efficacy of pyridazinone derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a pyridazinone derivative demonstrated a significant reduction in tumor size among patients with advanced breast cancer. The trial reported an overall response rate of 60% .
- Chronic Inflammatory Diseases : Patients with rheumatoid arthritis treated with a pyridazinone-based drug showed marked improvement in symptoms and reduced levels of inflammatory markers compared to placebo groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The following compounds share the dihydropyridazinone-propanamide scaffold but differ in substituents, influencing physicochemical and pharmacological properties:
Structural and Functional Implications
Phenoxy Substituent Variations
- Chlorine () : The 2-chlorophenyl group in the propanamide side chain increases lipophilicity, which may improve membrane permeability but could also elevate toxicity risks .
- 2,4-Dichlorophenoxy (): Dual chlorination amplifies electron-withdrawing effects, possibly altering binding affinity to hydrophobic enzyme pockets.
Pyridazinone Core Modifications
Computational and Crystallographic Insights
Structural determination tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical in analyzing these compounds. For example:
- SHELXL refines anisotropic displacement parameters, ensuring accurate bond-length and angle measurements for fluorinated or chlorinated derivatives .
- WinGX enables comparative analysis of crystal packing and hydrogen-bonding networks, which differ significantly between the target compound and its dichlorophenoxy-furan analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
